2-(Pyridin-3-yl)nicotinaldehyde
Overview
Description
2-(Pyridin-3-yl)nicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a formyl group attached to the third position of the pyridine ring, making it a nicotinaldehyde derivative. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-3-yl)nicotinaldehyde is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction results in a decrease in the energy supply within the cell, particularly affecting cells that rely heavily on glycolysis for energy production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased production of ATP, the primary energy currency of the cell . This can have downstream effects on various cellular processes that require ATP, potentially leading to reduced cell proliferation and growth .
Result of Action
The molecular effect of this compound’s action is the inhibition of PFKFB3, leading to a decrease in glycolytic flux . On a cellular level, this can result in reduced cell proliferation and growth, as these processes require a significant amount of energy . This makes this compound a potential candidate for the development of anti-cancer therapies, as cancer cells often rely heavily on glycolysis for their energy needs .
Biochemical Analysis
Biochemical Properties
It is known that this compound exhibits structural, energetic, and vibrational properties . The interactions of 2-(Pyridin-3-yl)nicotinaldehyde with enzymes, proteins, and other biomolecules are yet to be discovered.
Cellular Effects
Some studies have shown that nicotine analogs, which include compounds similar to this compound, can have protective effects against oxidative damage in brain pathologies
Molecular Mechanism
It is known that this compound exhibits good agreement between theoretical and experimental parameters in terms of structure parameters, IR, Raman, and UV-Vis spectra
Temporal Effects in Laboratory Settings
It is known that this compound exhibits good stability
Dosage Effects in Animal Models
It is known that nicotine analogs, which include compounds similar to this compound, can have protective effects against oxidative damage in brain pathologies
Metabolic Pathways
It is known that nicotine, a compound similar to this compound, is metabolized by bacteria via the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)nicotinaldehyde typically involves the reaction of nicotinonitrile with appropriate reagents under controlled conditions. One common method includes the use of a formylation reaction where nicotinonitrile is treated with formylating agents such as formic acid or formamide in the presence of catalysts like aluminum chloride or zinc chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)nicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-(Pyridin-3-yl)nicotinic acid.
Reduction: 2-(Pyridin-3-yl)nicotinyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-3-yl)nicotinaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde:
Pyridine-4-carboxaldehyde:
Comparison: 2-(Pyridin-3-yl)nicotinaldehyde is unique due to the position of the formyl group on the third position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.
Properties
IUPAC Name |
2-pyridin-3-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSRCKTNVNWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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